molecular formula C19H31F3Sn B3031918 Stannane, tributyl[4-(trifluoromethyl)phenyl]- CAS No. 86487-19-6

Stannane, tributyl[4-(trifluoromethyl)phenyl]-

Cat. No. B3031918
CAS RN: 86487-19-6
M. Wt: 435.2 g/mol
InChI Key: HPTXTUCJAKOFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of “Stannane, tributyl[4-(trifluoromethyl)phenyl]-” consists of a tin (Sn) atom bonded to three butyl groups and a 4-(trifluoromethyl)phenyl group. The molecular weight of the compound is 435.2 g/mol.

Scientific Research Applications

Reduction Reactions

Tributyl(trifluoromethyl)stannane is used in novel reduction reactions. It can be converted into tributyl(difluoromethyl)stannane using lithium borohydride in diglyme . This reaction is significant in the synthesis of difluoromethyl-containing physiologically active compounds .

Synthesis of Difluoromethyl-Containing Compounds

The compound plays a crucial role in the synthesis of difluoromethyl-containing compounds. It is used in the development of new pharmaceuticals and agrochemicals .

Conversion of Tributyltin Hydride

Tributyl(trifluoromethyl)stannane is used in the conversion of tributyltin hydride with trifluoromethyltrimethylsilane . This process is essential in the synthesis of physiologically active compounds .

Carbostannylation of Alkynes

Tributyl(trifluoromethyl)stannane exhibits remarkable reactivity and stereoselectivity in the carbostannylation of alkynes . This process results in the formation of CF3-substituted enynes as a single stereoisomer in good yields .

Synthesis of Trifluoromethyl-Substituted Enynes

The compound is used in the facile synthesis of trifluoromethyl-substituted enynes . Both terminal and CF3- or RO2C-substituted internal alkynes are applicable to the addition reaction .

Industrial Chemistry

As an organometallic compound, tributyl(trifluoromethyl)stannane finds applications in industrial chemistry . It serves as a useful reagent, catalyst, and precursor material .

Thin Film Deposition

Tributyl(trifluoromethyl)stannane is used in thin film deposition processes . It is a key component in the production of high-quality thin films for various applications .

LED Manufacturing

In the field of electronics, tributyl(trifluoromethyl)stannane is used in the manufacturing of Light Emitting Diodes (LEDs) . It contributes to the production of efficient and high-performance LEDs .

Safety and Hazards

“Stannane, tributyl[4-(trifluoromethyl)phenyl]-” is considered hazardous. It has the following hazard statements: H301 - Toxic if swallowed, H312 - Harmful in contact with skin, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H360FD - May damage fertility or the unborn child, H372 - Causes damage to organs through prolonged or repeated exposure, H410 - Very toxic to aquatic life with long lasting effects .

Mechanism of Action

Target of Action

Stannane, tributyl[4-(trifluoromethyl)phenyl]- is a laboratory chemical

Mode of Action

For instance, they can react with aromatic acyl fluorides in the presence of cesium fluoride .

Result of Action

It’s also classified as a reproductive toxin and can cause damage to organs through prolonged or repeated exposure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Stannane, tributyl[4-(trifluoromethyl)phenyl]-. For instance, it’s known that this compound is very toxic to aquatic life with long-lasting effects . Therefore, it’s important to avoid releasing this compound into the environment. The stability of this compound can also be influenced by factors such as temperature, pH, and the presence of other chemicals.

properties

IUPAC Name

tributyl-[4-(trifluoromethyl)phenyl]stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3.3C4H9.Sn/c8-7(9,10)6-4-2-1-3-5-6;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPTXTUCJAKOFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31F3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380711
Record name Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, tributyl[4-(trifluoromethyl)phenyl]-

CAS RN

86487-19-6
Record name Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Reactant of Route 3
Reactant of Route 3
Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Reactant of Route 4
Reactant of Route 4
Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Reactant of Route 5
Reactant of Route 5
Stannane, tributyl[4-(trifluoromethyl)phenyl]-
Reactant of Route 6
Reactant of Route 6
Stannane, tributyl[4-(trifluoromethyl)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.